molecular formula C19H18O8 B1665829 Atranorin CAS No. 479-20-9

Atranorin

Cat. No.: B1665829
CAS No.: 479-20-9
M. Wt: 374.3 g/mol
InChI Key: YLOYKYXNDHOHHT-UHFFFAOYSA-N
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Future Directions

Atranorin has shown comprehensive tumor suppressive roles in hepatocellular carcinoma (HCC) through regulation of the cell cycle, cell death, and metastatic potential . This could provide an important basis for anti-cancer therapeutics .

Biochemical Analysis

Biochemical Properties

Atranorin interacts with various biomolecules, including enzymes and proteins. It has been found to bind with high affinity to human serum albumin (HSA) near the binding site TRP214 . This interaction plays a crucial role in the biochemical reactions involving this compound .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit cell proliferation and induce cell death through necrosis in hepatocellular carcinoma (HCC) cell lines . Moreover, this compound has been reported to significantly inhibit the metastatic potential of HCC cell lines .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to bind to HSA, which may influence its distribution and metabolism within the body . Furthermore, it has been suggested that this compound induces cell death through necrosis, indicating a potential mechanism of action at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been found to be unstable over time when in solution . This instability could potentially affect its long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, this compound has been administered at a dosage of 10mg/kg body weight . This dosage has been found to cause mild anemia during the treatment period . No impact on liver was recorded based on the levels of hepatic enzymes in the blood .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a secondary metabolite of lichens and is produced through the polyketide synthase pathway

Transport and Distribution

Its high affinity binding to HSA suggests that it may be transported in the body bound to this protein .

Preparation Methods

Synthetic Routes and Reaction Conditions: Atranorin can be extracted from lichens using solvents such as acetonitrile or acetone. The extraction process should avoid strong acids or bases to maintain the stability of the compound . The compound is most stable in acetonitrile, and its concentration can be accurately measured using High-Performance Liquid Chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound primarily involves the extraction from lichens. The process includes harvesting lichens, drying them, and then using solvents like acetonitrile for extraction. The extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Atranorin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to break down through transesterification in methanol and ethanol until an equilibrium is reached. Strong bases can break down this compound through saponification, while strong acids can significantly increase its concentration over time .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents can be used to oxidize this compound.

    Reduction: Reducing agents can be employed to reduce this compound.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives of this compound, while reduction may produce reduced forms of the compound.

Comparison with Similar Compounds

Atranorin is unique among lichen secondary metabolites due to its diverse biological activities. Similar compounds include:

This compound stands out due to its broad spectrum of biological activities and its potential therapeutic applications in various diseases.

Properties

IUPAC Name

(3-hydroxy-4-methoxycarbonyl-2,5-dimethylphenyl) 3-formyl-2,4-dihydroxy-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O8/c1-8-5-12(21)11(7-20)17(23)15(8)19(25)27-13-6-9(2)14(18(24)26-4)16(22)10(13)3/h5-7,21-23H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOYKYXNDHOHHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2)C)C(=O)OC)O)C)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197319
Record name Atranorin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479-20-9
Record name Atranorin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=479-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Atranorin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atranorin
Source DTP/NCI
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Record name Atranorin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87512
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name Atranorin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-4-(methoxycarbonyl)-2,5-dimethylphenyl 3-formyl-2,4-dihydroxy-6-methylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.844
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Record name ATRANORIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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